
Cephalochromin
Übersicht
Beschreibung
- Sch-45752, auch bekannt als Cephalochromin, ist ein niedermolekulares Medikament, das von Merck Sharp & Dohme Corp. (Merck) entwickelt wurde.
- Es wirkt als Inhibitor der cyclischen Guanosinmonophosphat (cGMP)-Phosphodiesterase (PDE).
- Derzeit befindet sich die Entwicklung in ihrem höchsten Stadium, und das Medikament war für die Behandlung von Asthma vorgesehen .
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Sch-45752 nicht öffentlich zugänglich. Merck hat wahrscheinlich während der Entwicklung proprietäre Verfahren eingesetzt.
- Industrielle Produktionsmethoden bleiben aufgrund ihrer proprietären Natur geheim.
Analyse Chemischer Reaktionen
- Sch-45752 hemmt calmodulin-sensitive PDE-Aktivitäten mit einem IC50-Wert von 40-47 nM.
- Es hemmt auch calmodulin-unabhängige PDE und verschiedene Proteinkinasen, wenn auch mit höheren IC50-Werten (im Bereich von 2 bis 40 μM).
- Bemerkenswerterweise wirkt Sch-45752 nicht als Calmodulin-Antagonist .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Cephalochromin has been identified as a promising antibacterial agent, particularly against resistant strains of bacteria. Its primary mechanism involves the inhibition of the FabI enzyme, which is crucial for bacterial fatty acid biosynthesis.
Comparative Efficacy
A comparison table illustrates this compound's antibacterial properties relative to other known antibiotics:
Compound | Target | Mechanism of Action | IC50 (µM) |
---|---|---|---|
This compound | FabI | Inhibits fatty acid biosynthesis | 1.9 |
Streptomycin | Ribosomal RNA | Inhibits protein synthesis | 0.5 |
Vancomycin | Cell wall synthesis | Inhibits peptidoglycan cross-linking | 2.0 |
Anticancer Applications
This compound has shown significant potential in cancer research, particularly in inducing apoptosis in various cancer cell lines.
Summary of Findings
Research indicates that this compound can:
- Induce apoptosis through caspase activation.
- Downregulate survival proteins like Bcl-xL and survivin.
- Alter metabolic pathways critical for cancer cell survival .
Agricultural Applications
This compound's antifungal properties have also been explored for agricultural applications, particularly in crop protection.
Efficacy Against Phytopathogens
- Target Pathogen : Phytophthora infestans, a significant threat to crops.
- Experimental Setup : Liquid co-cultivation methods using various media showed enhanced antifungal activity when this compound was present .
Potential Use
The compound could serve as a natural pesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.
Wirkmechanismus
- Sch-45752’s primary mechanism involves inhibiting cGMP-PDE.
- By doing so, it increases intracellular cGMP levels, which can affect various cellular processes.
- The molecular targets and pathways influenced by Sch-45752 require further investigation.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen explizit erwähnt.
- Um die Einzigartigkeit von Sch-45752 hervorzuheben, wären zusätzliche Forschungsarbeiten erforderlich.
Biologische Aktivität
Cephalochromin is a secondary metabolite derived from fungi, specifically belonging to the naphtho-γ-pyrone class. This compound has garnered attention due to its diverse biological activities, particularly its cytotoxic , antitumor , and antibacterial properties . This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound's structure features a naphtho-γ-pyrone skeleton, which is crucial for its biological activity. The compound has been shown to inhibit the enzyme FabI (enoyl-acyl carrier protein reductase) in bacteria, which is essential for fatty acid biosynthesis. This inhibition leads to antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with IC50 values of 1.9 µM and 1.8 µM, respectively .
Cytotoxic and Antitumor Activity
This compound exhibits significant cytotoxic effects on various cancer cell lines. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in human lung cancer cells (A549). The mechanism involves downregulation of cyclins (D1, E) and cyclin-dependent kinases (CDK-2, CDK-4), which are pivotal in cell cycle regulation. Additionally, this compound enhances the generation of reactive oxygen species (ROS) and disrupts mitochondrial membrane potential, contributing to its cytotoxicity .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several studies have documented the effects of this compound on cancer cell lines:
- Lung Cancer Study : In a controlled study involving A549 lung cancer cells, this compound was administered at varying concentrations. The results showed a dose-dependent increase in apoptosis markers, including elevated caspase-3 activity and reduced Bcl-xL expression .
- Breast Cancer Research : Another study examined the effect of this compound on MCF-7 breast cancer cells, highlighting similar apoptotic pathways activated by the compound, including increased expression of pro-apoptotic proteins .
Additional Biological Activities
Beyond its cytotoxic properties, this compound has demonstrated antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth by targeting FabI positions it as a potential candidate for developing new antibacterial agents .
Eigenschaften
IUPAC Name |
5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBYBXYRUCBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948813 | |
Record name | Cephalochromin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25908-26-3 | |
Record name | Cephalochromin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalochromin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephalochromin exert its anti-cancer effects?
A1: this compound demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:
- Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.
- Apoptosis Induction: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
- Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].
- Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].
- p53 Upregulation: this compound treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].
- Mitochondrial Damage: Recent research suggests that this compound inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].
Q2: Does this compound induce autophagy?
A2: Yes, in certain AML cell lines (U937 and Kasumi-1), this compound treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].
Q4: What spectroscopic data is available for this compound?
A4: Various spectroscopic techniques have been employed to characterize this compound:
- NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].
- UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].
- IR Spectroscopy: Identifies functional groups present in the structure [, ].
- Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].
Q5: What is the evidence of this compound's anti-cancer activity?
A5: this compound exhibits promising anti-cancer activity in several in vitro and ex vivo studies:
- Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].
- Ex vivo AML Samples: this compound demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].
Q6: What about this compound's antimicrobial activity?
A6: Research indicates that this compound possesses antimicrobial properties:
- Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].
- FabI Enzyme Inhibition: this compound has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].
Q7: Are there any specific drug delivery strategies being explored for this compound?
A9: While specific drug delivery strategies haven't been extensively investigated for this compound, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].
Q8: What analytical methods are used to detect and quantify this compound?
A8: Several analytical techniques are employed for the characterization and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify this compound from complex mixtures [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of this compound in biological samples [, , ].
Q9: How is this compound produced?
A9: this compound is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:
Q10: What research tools and resources are available for studying this compound?
A10: Various research tools and resources facilitate the study of this compound and similar natural products:
Q11: What are some historical milestones in this compound research?
A11: Key milestones include:
- Early Isolation and Identification: this compound was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].
- Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].
- Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.